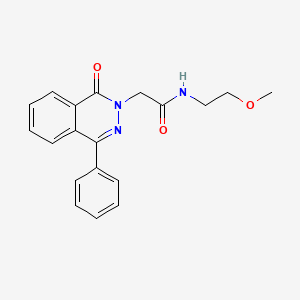![molecular formula C23H22N4O2S B11607304 (7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607304.png)
(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[(7Z)-3-(3,5-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5,7-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a unique structure combining a thiazolo-triazine core with an indole moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is:
Formation of the Thiazolo-Triazine Core: This can be achieved by reacting a suitable thioamide with a triazine derivative under controlled conditions.
Attachment of the Indole Moiety: The indole derivative is then introduced through a coupling reaction, often facilitated by a catalyst such as palladium.
Final Modifications: The final steps involve introducing the dimethylphenyl group and ensuring the correct configuration of the molecule.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biological Probes: It can be used as a probe to study biological processes at the molecular level.
Medicine
Drug Development: Due to its complex structure, the compound can be explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Its potential medicinal properties make it a valuable compound in the pharmaceutical industry.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. These interactions can involve:
Binding to Enzymes: Inhibiting their activity by blocking the active site or altering their conformation.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Affecting Cellular Pathways: Influencing various cellular pathways, leading to changes in cell function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(7Z)-3-(3,5-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5,7-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- 3-[(7Z)-3-(3,5-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5,7-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
- Structural Complexity : The compound’s unique combination of a thiazolo-triazine core with an indole moiety sets it apart from other similar compounds.
- Functional Groups : The presence of multiple functional groups allows for diverse chemical reactivity and potential applications.
Propriétés
Formule moléculaire |
C23H22N4O2S |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(7Z)-7-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H22N4O2S/c1-12-5-13(2)8-16(7-12)26-10-24-23-27(11-26)22(29)20(30-23)18-17-9-14(3)6-15(4)19(17)25-21(18)28/h5-9H,10-11H2,1-4H3,(H,25,28)/b20-18- |
Clé InChI |
BWQGFVMYYVTMPW-ZZEZOPTASA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)N2CN=C3N(C2)C(=O)/C(=C/4\C5=CC(=CC(=C5NC4=O)C)C)/S3)C |
SMILES canonique |
CC1=CC(=CC(=C1)N2CN=C3N(C2)C(=O)C(=C4C5=CC(=CC(=C5NC4=O)C)C)S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-butyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11607221.png)
![1-(butylsulfanyl)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11607228.png)
![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11607229.png)
![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11607235.png)

![3-[1-(2,5-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic Acid](/img/structure/B11607244.png)
![8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11607256.png)
![6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607264.png)
![2-[(2-methoxyphenoxy)methyl]-1-(2-methylpropyl)-1H-benzimidazole](/img/structure/B11607268.png)
![methyl (2Z)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B11607273.png)
![3',5'-Diethyl 6'-amino-2-oxo-2'-phenyl-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11607277.png)
![4-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid](/img/structure/B11607288.png)
![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11607298.png)
![methyl 4-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoate](/img/structure/B11607299.png)
